molecular formula C27H25N3O3 B300178 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide

2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide

Cat. No. B300178
M. Wt: 439.5 g/mol
InChI Key: NKERBBWHZDILCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide, also known as ODIQ, is a small molecule inhibitor that has been widely used in scientific research. ODIQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.

Mechanism of Action

2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide is a potent inhibitor of PARP, which is an enzyme that plays a critical role in DNA repair and cell survival. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) (PAR) on itself and other target proteins. PARylation is important for the recruitment of DNA repair factors to the site of DNA damage. Inhibition of PARP by 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has been shown to have potent anticancer activity in preclinical models. 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has been shown to sensitize cancer cells to radiation and chemotherapy. 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has been shown to reduce inflammation in models of inflammatory diseases such as sepsis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide is a potent inhibitor of PARP and has been widely used in scientific research. 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has several advantages over other PARP inhibitors, including its potency and specificity. 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. However, 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has some limitations, including its low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide in scientific research. 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has been shown to have potent anticancer activity and may have potential as a cancer therapy. 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has been shown to reduce inflammation and may have potential as a treatment for inflammatory diseases. Future research should focus on the development of more potent and specific PARP inhibitors, as well as the identification of biomarkers that can predict response to PARP inhibition.

Synthesis Methods

The synthesis of 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide involves several steps, including the condensation of 2-nitrobenzoic acid with 4-pentyloxyaniline, reduction of the resulting nitro compound, and cyclization to form the indazole ring. The final step involves acetylation of the amine group with acetic anhydride to form 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide. The overall yield of 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide is approximately 10%.

Scientific Research Applications

2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has been widely used in scientific research as a tool to study the role of PARP in various biological processes. PARP is an enzyme that plays a critical role in DNA repair and cell survival. Inhibition of PARP by 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide leads to the accumulation of DNA damage and cell death. 2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide has been used to study the role of PARP in cancer, neurodegenerative diseases, and inflammation.

properties

Product Name

2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-(8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-14-yl)-N-(4-pentoxyphenyl)acetamide

InChI

InChI=1S/C27H25N3O3/c1-2-3-6-16-33-19-14-12-18(13-15-19)28-24(31)17-30-23-11-7-10-22-25(23)26(29-30)20-8-4-5-9-21(20)27(22)32/h4-5,7-15H,2-3,6,16-17H2,1H3,(H,28,31)

InChI Key

NKERBBWHZDILCU-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

Origin of Product

United States

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